

# Application Notes and Protocols: Olaparib and Protein Interaction Studies

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## Compound of Interest

Compound Name:	Sureptil
CAS No.:	79121-49-6
Cat. No.:	B1237876

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## Introduction

Olaparib (brand name Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] It is a targeted therapy primarily used in the treatment of cancers with mutations in the breast cancer susceptibility genes (BRCA1 and BRCA2).[3] Olaparib's mechanism of action is based on the concept of synthetic lethality, where the inhibition of PARP in cells that already have a deficient DNA repair pathway (due to BRCA mutations) leads to cell death.[2] Understanding the interactions of Olaparib with its primary targets, PARP1 and PARP2, as well as potential off-target proteins, is crucial for optimizing its therapeutic use and developing next-generation inhibitors.

These application notes provide a summary of quantitative data on Olaparib's protein interactions, detailed protocols for key experiments to study these interactions, and visual representations of the relevant signaling pathway and experimental workflows.

## Quantitative Data: Olaparib-Protein Interactions

The following tables summarize the in vitro binding affinities of Olaparib for its primary targets, PARP1 and PARP2.

Target Protein	Interaction Metric	Value (nM)	Reference
PARP1	IC50	5	[4][5]
PARP2	IC50	1	[4][5]
PARP1	Ki	1.4	[6]

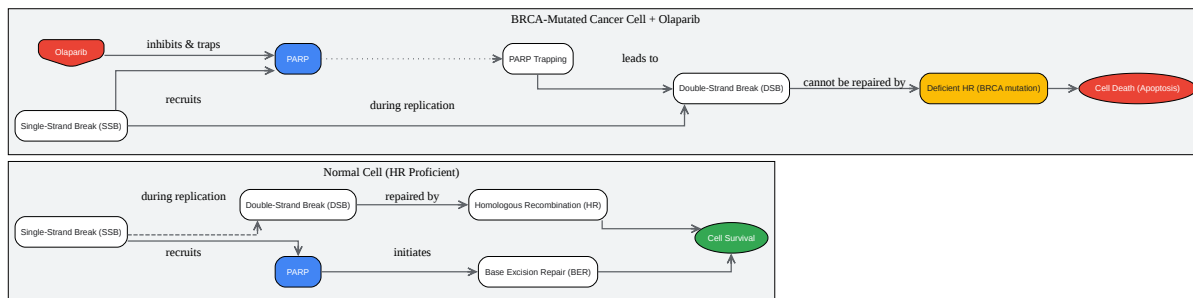
IC50: The half maximal inhibitory concentration, indicating the concentration of Olaparib required to inhibit 50% of the enzyme's activity. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

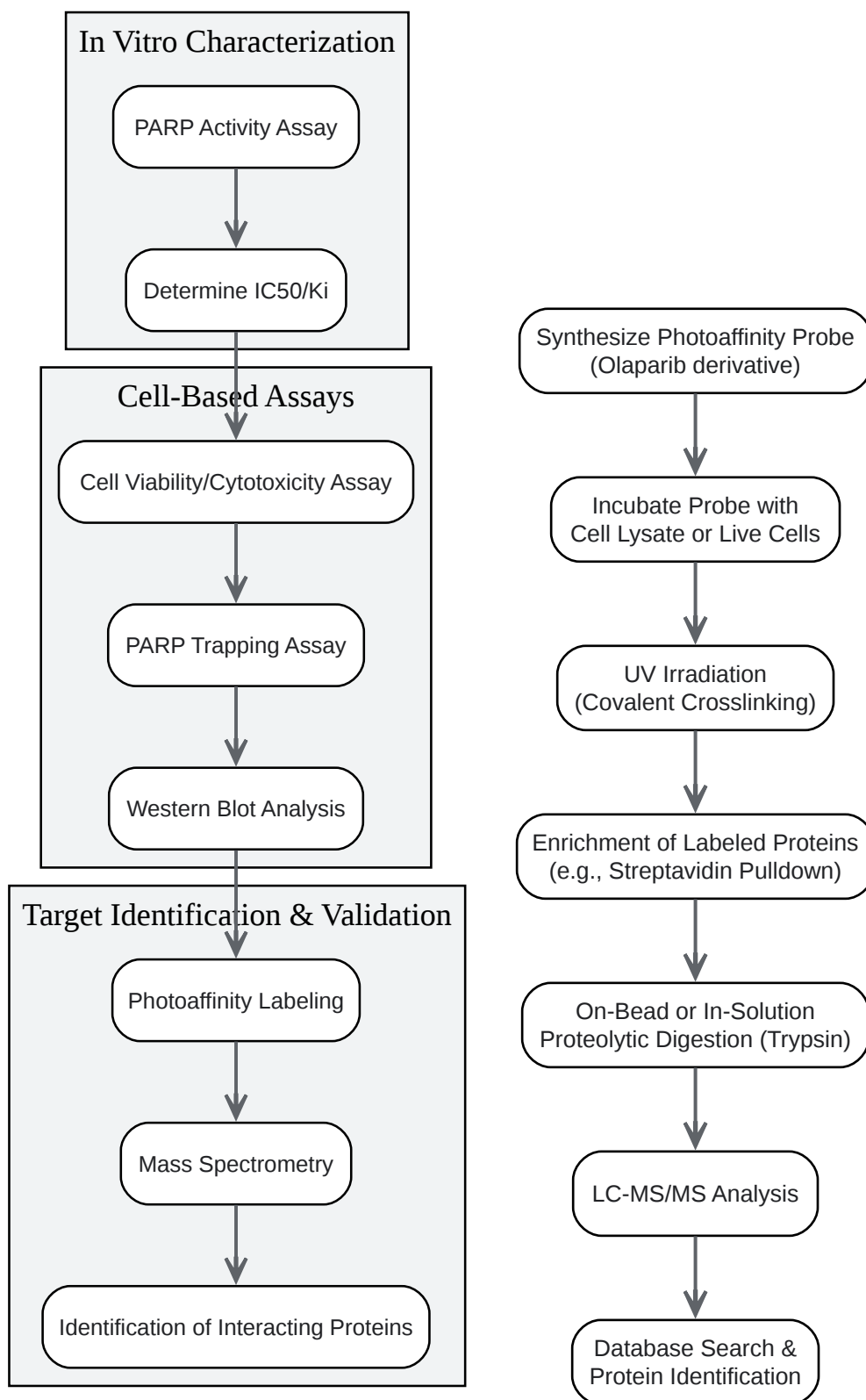
Off-Target Interactions:

Studies have shown that Olaparib is a highly selective PARP inhibitor with minimal off-target effects on a broad range of protein kinases. One study screened Olaparib against 392 kinases and found no significant binding.[7] Another study confirmed that Olaparib has no relevant affinities for a panel of 16 tested protein kinases.[8] This high selectivity is a desirable characteristic for a targeted therapy, as it can minimize side effects.

## Signaling Pathway

The primary mechanism of action of Olaparib involves the inhibition of PARP enzymes in the context of a deficient homologous recombination (HR) DNA repair pathway, often due to BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death.





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